

# Spectroscopic data of 2-Amino-3-iodobenzonitrile (NMR, IR, MS)

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## Compound of Interest

Compound Name: 2-Amino-3-iodobenzonitrile

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An In-Depth Technical Guide to the Spectroscopic Characterization of **2-Amino-3-iodobenzonitrile**

## Authored by a Senior Application Scientist

This document provides a comprehensive technical guide on the expected spectroscopic data for **2-Amino-3-iodobenzonitrile** (CAS No. 114344-67-1). As experimental spectra for this specific compound are not widely available in public databases, this guide leverages foundational spectroscopic principles and comparative data from analogous structures to present a robust predictive analysis. It is designed for researchers, chemists, and drug development professionals who require a detailed understanding of the molecule's structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

## Molecular Structure and Overview

**2-Amino-3-iodobenzonitrile** possesses a molecular formula of  $C_7H_5IN_2$  and a molecular weight of approximately 244.03 g/mol [1][2]. The structure features a benzene ring substituted with three key functional groups: a primary amine ( $-NH_2$ ), an iodo ( $-I$ ) group, and a nitrile ( $-C\equiv N$ ) group. The relative positions of these substituents (amino at C2, iodo at C3) create a unique electronic environment that dictates its spectroscopic signature. Understanding this signature is critical for confirming its identity, assessing purity, and predicting its chemical behavior in synthetic and biological applications.

Caption: Chemical structure of **2-Amino-3-iodobenzonitrile**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on established substituent effects on chemical shifts.

### Predicted $^1\text{H}$ NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The solvent of choice (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ) will influence the chemical shifts, particularly for the exchangeable amine protons[3].

- **Aromatic Protons (3H):** The three protons on the aromatic ring (H-4, H-5, and H-6) will exhibit complex splitting patterns due to their coupling with each other. The electron-donating amino group ( $-\text{NH}_2$ ) and the electron-withdrawing nitrile ( $-\text{CN}$ ) and iodo ( $-\text{I}$ ) groups will deshield these protons to varying extents.
  - H-6: This proton is ortho to the strongly electron-donating amino group and is expected to be the most upfield-shifted aromatic proton.
  - H-4 & H-5: These protons will be influenced by all three substituents and are expected to appear as a complex multiplet in the downfield region, typically between 7.0 and 7.8 ppm.
- **Amine Protons (2H):** The two protons of the primary amine ( $-\text{NH}_2$ ) will likely appear as a broad singlet. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In  $\text{DMSO-d}_6$ , this peak could appear between 4.0 and 6.0 ppm.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts and Multiplicities

Proton Assignment	Predicted $\delta$ (ppm)	Multiplicity	Integration	Notes
Aromatic H	6.8 - 7.8	Multiplet (m)	3H	<p>The specific shifts and coupling constants (<math>J</math>) depend on the complex interplay of substituent effects.</p>

| -NH<sub>2</sub> | 4.0 - 6.0 | Broad Singlet (br s) | 2H | Shift and broadening are solvent and concentration dependent. |

## Predicted <sup>13</sup>C NMR Spectrum

The <sup>13</sup>C NMR spectrum will provide critical information about the carbon skeleton, with seven distinct signals expected.

- Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in a characteristic window between 115 and 125 ppm.
- Aromatic Carbons (6C):
  - C-I (Carbon bearing Iodine): This carbon is expected to be significantly shifted upfield (to a lower ppm value) due to the "heavy atom effect" of iodine. This is a key diagnostic signal and could appear in the 90-100 ppm range.
  - C-NH<sub>2</sub> (Carbon bearing Amine): This carbon is strongly shielded by the amino group and will appear downfield, typically around 140-150 ppm.
  - Other Aromatic Carbons: The remaining four aromatic carbons will have shifts determined by the combined electronic effects of the substituents, generally appearing between 110 and 140 ppm.

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts

Carbon Assignment	Predicted $\delta$ (ppm)	Notes
C-I	90 - 100	Upfield shift due to the heavy atom effect of iodine.
C-NH <sub>2</sub>	140 - 150	Downfield shift due to the deshielding effect of the attached nitrogen.
C-CN	105 - 115	Quaternary carbon, typically a weaker signal.
-C≡N	115 - 125	Characteristic nitrile carbon signal.

| Aromatic CH | 115 - 135 | Signals for the three protonated aromatic carbons. |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of **2-Amino-3-iodobenzonitrile** will be dominated by absorptions from the amine, nitrile, and aromatic moieties.

- N-H Stretching: Primary amines typically show two distinct, sharp to medium bands in the  $3300\text{-}3500\text{ cm}^{-1}$  region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds[4].
- C≡N Stretching: The nitrile group gives rise to a very sharp, intense absorption peak in the  $2210\text{-}2260\text{ cm}^{-1}$  range. Conjugation with the aromatic ring typically shifts this peak to the lower end of the range[4].
- Aromatic C=C and C-H Stretching: Aromatic ring C=C stretching vibrations appear as a series of absorptions between  $1450$  and  $1600\text{ cm}^{-1}$ . Aromatic C-H stretching appears as sharp peaks just above  $3000\text{ cm}^{-1}$ .

- N-H Bending: The scissoring vibration of the primary amine group is expected between 1580 and 1650  $\text{cm}^{-1}$ <sup>[4]</sup>.
- C-I Stretching: The carbon-iodine bond stretch is a low-energy vibration and will appear in the far-infrared region, typically between 480 and 610  $\text{cm}^{-1}$ , which may be difficult to observe on standard mid-IR spectrometers.

Table 3: Predicted IR Absorption Frequencies

Functional Group	Vibration Type	Predicted Wavenumber ( $\text{cm}^{-1}$ )	Intensity
Primary Amine	N-H Asymmetric & Symmetric Stretch	3300 - 3500	Medium, Sharp (doublet)
Aromatic C-H	C-H Stretch	3000 - 3100	Medium, Sharp
Nitrile	C≡N Stretch	2210 - 2240	Strong, Sharp
Primary Amine	N-H Bend (Scissor)	1580 - 1650	Medium to Strong
Aromatic Ring	C=C Stretch	1450 - 1600	Medium (multiple bands)

| Carbon-Iodine | C-I Stretch | 480 - 610 | Medium |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

- Molecular Ion Peak ( $\text{M}^+$ ): The molecular formula is  $\text{C}_7\text{H}_5\text{IN}_2$ . Using the most common isotopes ( $^{12}\text{C}$ ,  $^1\text{H}$ ,  $^{14}\text{N}$ , and  $^{127}\text{I}$ ), the nominal molecular weight is 244 g/mol. The high-resolution mass spectrum should show the molecular ion peak  $[\text{M}]^+$  at an m/z corresponding to the exact mass of 243.9552. Iodine has only one stable isotope ( $^{127}\text{I}$ ), so the  $\text{M}+1$  peak will be solely due to the natural abundance of  $^{13}\text{C}$ .

- Fragmentation Pattern: Electron Ionization (EI) would likely induce fragmentation. Key expected fragments include:
  - $[M-I]^+$ : Loss of the iodine radical is a very common fragmentation pathway for iodoaromatics, which would result in a peak at m/z 117.
  - $[M-HCN]^+$ : Loss of a neutral hydrogen cyanide molecule from the nitrile group would lead to a peak at m/z 217.

## Experimental Protocols

The following are generalized, field-proven protocols for acquiring the spectroscopic data discussed.

### NMR Data Acquisition Protocol

- Sample Preparation: Dissolve 5-10 mg of **2-Amino-3-iodobenzonitrile** in ~0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer[3][5].
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-pulse <sup>1</sup>H spectrum.
  - Set the spectral width to cover a range of -2 to 12 ppm.
  - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - Set the spectral width to cover a range of 0 to 200 ppm.
  - A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of <sup>13</sup>C.

- Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like TMS[3].

## IR Data Acquisition Protocol (ATR Method)

- Sample Preparation: Place a small, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory[5].
- Acquisition:
  - Collect a background spectrum of the clean, empty ATR crystal.
  - Apply pressure to the sample to ensure good contact with the crystal.
  - Collect the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add 16 or 32 scans to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry Data Acquisition Protocol (EI-MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a Gas Chromatograph (GC) coupled to the MS[3].
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
- Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g.,  $\text{m/z}$  40-300).
- Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.

## Workflow and Data Integration

The definitive characterization of **2-Amino-3-iodobenzonitrile** relies on the integration of all spectroscopic data. The workflow below illustrates the logical process of analysis.

Caption: Integrated workflow for the spectroscopic characterization of a molecule.

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